molecular formula C18H9FN4O B5547644 10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

Cat. No.: B5547644
M. Wt: 316.3 g/mol
InChI Key: ARJIKDYSLJQCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one is a heterocyclic compound that features a fluorinated phenyl group. This compound is part of a broader class of fluorinated heterocycles, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorinated phenyl derivative and a suitable nitrogen-containing precursor can be catalyzed by palladium complexes under a carbon monoxide atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts is optimized to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one stands out due to its unique combination of a fluorinated phenyl group and a tetraaza-cyclopenta[b]fluoren-9-one core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

10-(4-fluorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9FN4O/c19-11-7-5-10(6-8-11)16-14-15(22-18-20-9-21-23(16)18)12-3-1-2-4-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJIKDYSLJQCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.